2-(2-Pyridylsulfonyl)thioacetamide
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Description
2-(2-Pyridylsulfonyl)thioacetamide is a chemical compound with the molecular formula C7H8N2O2S2 . It has an average mass of 216.281 Da and a monoisotopic mass of 216.002716 Da . This compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 2-(2-Pyridylsulfonyl)thioacetamide consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
2-(2-Pyridylsulfonyl)thioacetamide has a molecular weight of 216.28 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds with a wide spectrum of biological activity . For instance, it has been used in the reactions with N-arylmaleimides under various conditions to produce three types of products: epithiopyrrolo[3,4-c]pyridines, pyrrolo[3,4-c]pyridines and 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) .
Pd-Catalyzed γ-Arylation of Amino Acid Esters
2-(2-Pyridylsulfonyl)thioacetamide has been used in the direct Pd-catalyzed γ-arylation of amino acid esters . A variety of N-(2-pyridyl)sulfonamide amino acid derivatives, including α-quaternary amino acid and β-amino acid substrates, react with iodoarenes in the presence of Pd(OAc)2 to provide γ-arylated products .
Proteomics Research
This compound is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Development of Efficient Methods for Catalytic Functionalization of C–H Bonds
The compound plays a significant role in the development of efficient methods for the catalytic functionalization of C–H bonds . This is a fundamental challenge in current organometallic and synthetic organic chemistry .
Synthesis of Non-Natural Amino Acids
The compound has been used in the synthesis of non-natural amino acids . The development of methods for the synthesis of amino acids, especially from native amino acids, is highly important due to their broad use in drug discovery and biotechnology .
Pd-Catalyzed Chelating Strategy
2-(2-Pyridylsulfonyl)thioacetamide has been used in the Pd-catalyzed chelating strategy . This type of strategy, although at an early stage, has been applied to the synthesis of non-natural amino acids .
properties
IUPAC Name |
2-pyridin-2-ylsulfonylethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c8-6(12)5-13(10,11)7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDKXKPNUSOTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372514 |
Source
|
Record name | 2-(2-Pyridylsulfonyl)thioacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175276-91-2 |
Source
|
Record name | 2-(2-Pyridinylsulfonyl)ethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Pyridylsulfonyl)thioacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(PYRIDN-2-YLSULPHONYL)ETHANETHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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